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Compound of Interest

Compound Name: alpha-conotoxin PnIA

CAS No.: 705300-84-1

Cat. No.: B612398 Get Quote

Subject:

-Conotoxin PnIA (UniProt P50984) Source:Conus pennaceus (Molluscivorous Cone Snail)
Primary Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR), specifically

subtype.[1] Date: October 26, 2023

Executive Summary
This guide details the technical workflow for the isolation and structural validation of

-conotoxin PnIA, a 16-residue peptide originally isolated from the venom of Conus pennaceus.
Unlike the muscle-targeting

-conotoxins (e.g.,

-GI) isolated from piscivorous species, PnIA is a high-affinity antagonist of neuronal nAChRs,
specifically the

subtype (IC

~10–70 nM).

For drug development professionals, PnIA represents a critical structural scaffold. Its stability

and "globular" disulfide framework allow for single-residue modifications (e.g., A10L) that can

drastically shift selectivity between
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and

subtypes, making it a premier template for designing nAChR modulators.

Biological Source & Venom Acquisition
Species:Conus pennaceus (The Feathered Cone).[2] Ecology: Molluscivorous (preys on other

snails). Safety Protocol: While C. pennaceus stings are not typically fatal to humans (unlike C.

geographus), all Conus venom contains potent neurotoxins. Handling requires Kevlar-lined

gloves and long forceps.

Venom Extraction Protocol
Two methods exist: "Milking" and Duct Dissection. For high-purity isolation of specific peptides

like PnIA from smaller species, Duct Dissection is the standard for maximizing yield and

minimizing contamination from mucus.

Specimen Preparation: Live specimens are cold-anesthetized on ice for 30 minutes.

Dissection: The shell is cracked via a vice or hammer (carefully) to expose the soft body. The

venom duct (distal to the venom bulb) is excised.

Extraction:

The duct is cut into small segments (

mm).

Lysis Buffer: 0.1% Trifluoroacetic acid (TFA) in ddH

O. The acidity inhibits endogenous proteases and solubilizes cationic peptides.

Homogenization: Mechanical disruption followed by centrifugation (12,000

g, 15 min, 4°C).

Supernatant: The crude venom extract (CVE) is lyophilized and stored at -80°C.

Chromatographic Isolation Strategy
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The isolation of PnIA relies on a two-dimensional chromatographic approach: Size Exclusion

(SEC) to remove high-molecular-weight proteins, followed by Reversed-Phase HPLC (RP-

HPLC) for peptide resolution.

Step 1: Size Exclusion Chromatography (SEC)
Column: Sephadex G-50 or G-25 (Superfine).

Mobile Phase: 1% Acetic Acid (vol/vol).

Rationale:Conus venom contains proteases and large cytolytic proteins. SEC separates the

"peptide rich" fraction (1–3 kDa) from these larger contaminants, preventing degradation of

PnIA.

Step 2: RP-HPLC Purification
Column: C18 Semi-preparative (e.g., Vydac C18, 5

m, 300 Å pore size).

System: Binary Gradient.

Solvent A: 0.1% TFA in Water.

Solvent B: 0.1% TFA in 90% Acetonitrile (ACN).

Gradient: Linear gradient of 0% to 60% Solvent B over 60 minutes (1% B/min).

Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (Tyrosine/Tryptophan).

Target Fraction: PnIA typically elutes between 25–35% ACN. It is often co-isolated with its

congener, PnIB.

Visualization: Isolation Workflow
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Caption: Workflow for the isolation of PnIA from raw venom, prioritizing protease removal via

SEC.
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Structural Characterization
Once a candidate peak is isolated, structural identity must be confirmed. PnIA is a 16-residue

peptide with two disulfide bonds.[2][3]

Mass Spectrometry (MS)
Method: MALDI-TOF or ESI-MS.

Observed Mass (

): ~1638.7 Da (Monoisotopic).

Cysteine Mapping:

Measure Native Mass.

Reduce with TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Alkylate with Iodoacetamide (+57 Da per Cys).

Result: Mass shift of +232 Da (4

58 Da - 4 H) confirms 4 Cysteine residues.

Sequence Determination
Primary Sequence:G - C - C - S - L - P - P - C - A - A - N - N - P - D - Y - C - NH2

Note on Congeners: PnIA differs from PnIB at positions 10 and 11.[4]

PnIA: Ala10, Asn11.

PnIB: Leu10, Ser11.

Critical Check: Ensure MS/MS fragmentation covers the A10-N11 region to distinguish

PnIA from PnIB.

Data Summary Table
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Property Value Notes

Peptide Name -Conotoxin PnIA

Sequence GCCSLPPCAANNPDYC-NH C-terminal amidation is

required for full potency.

Molecular Weight 1637.7 Da (Avg)

Disulfide Framework Cys1–Cys3, Cys2–Cys4 "Globular" fold (Native).

Target nAChR Neuronal subtype selective.[5]

[6]

Source Conus pennaceus

Synthetic Validation (The Self-Validating System)
Isolation is never complete without synthetic confirmation. The synthetic peptide must co-elute

with the natural product.

Solid Phase Peptide Synthesis (SPPS)
Chemistry: Fmoc/tBu strategy.

Resin: Rink Amide resin (to generate C-terminal amide).

Coupling: HBTU/DIEA.

Oxidative Folding (Critical Step)
-Conotoxins can fold into two primary isomers:

Globular (Native): Cys1–Cys3, Cys2–Cys4 connectivity.[7][8]

Ribbon (Non-native): Cys1–Cys4, Cys2–Cys3 connectivity.

PnIA naturally favors the Globular fold due to its loop sizes.

Protocol for Directed Folding:
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Buffer: 0.1 M NH

HCO

(pH 8.0–8.2).

Redox Pair: Glutathione (GSH/GSSG) 100:10 ratio or simple air oxidation.

Time: 12–24 hours at 4°C or Room Temp.

Validation: The folded synthetic peptide is mixed 1:1 with the native venom fraction. A single

symmetrical peak on RP-HPLC confirms identity.

Visualization: Folding Pathway

Oxidative Folding (pH 8.1)
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Caption: Oxidative folding pathway. PnIA thermodynamically favors the bioactive 'Globular'

conformation.

Pharmacological Profiling[3][10]
Mechanism: PnIA acts as a competitive antagonist at the acetylcholine binding site of the

nAChR.

Assay: Two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing human nAChR

subtypes.

: High affinity (IC

~10–70 nM). PnIA blocks the ACh-evoked current.[6][9][10]
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: Lower affinity (IC

~200–300 nM).

(Muscle): Very low affinity (Not active).

Significance: The selectivity for

over muscle receptors was the breakthrough finding (Fainzilber et al., 1994), distinguishing
molluscivorous toxins from the piscivorous

-conotoxins (like

-GI) that paralyze muscle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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